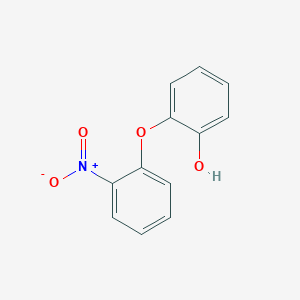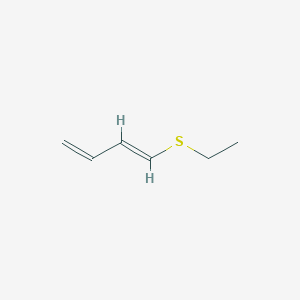![molecular formula C11H9BrN2O2 B14633708 2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one CAS No. 52727-52-3](/img/structure/B14633708.png)
2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of oxazoloquinazolinones. This compound is characterized by its unique structure, which includes a bromomethyl group attached to a dihydro-oxazoloquinazolinone core. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one typically involves the reaction of methyl 2-isothiocyanatobenzoate with appropriate azidomethyl ketones in the presence of triphenylphosphine in dioxane. This reaction is carried out by heating the mixture to 90°C, resulting in the formation of the desired oxazoloquinazolinone structure . Another method involves the conversion of dihydrooxazoloquinazolin-5-one to the thermodynamically more stable aromatic 2-substituted 5H-oxazoloquinazolin-5-one by heating in dioxane at 80°C in the presence of potassium carbonate for seven days .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form different heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Cyclization: Cyclization reactions often require the presence of a base such as potassium carbonate and are conducted in solvents like dioxane or toluene.
Major Products Formed
Substitution Products: Various substituted oxazoloquinazolinones are formed depending on the nucleophile used.
Cyclization Products: Different heterocyclic compounds are formed based on the specific cyclization reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents due to its unique structure and potential biological activities.
Biological Research: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds with potential pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The bromomethyl group may facilitate binding to biological targets, while the oxazoloquinazolinone core may interact with various enzymes and receptors involved in biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one
- 2-Substituted 5H-oxazolo[2,3-b]quinazolin-5-ones
Uniqueness
2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential biological activities compared to its analogs. The specific substitution pattern and the oxazoloquinazolinone core contribute to its unique chemical and biological properties .
Eigenschaften
CAS-Nummer |
52727-52-3 |
|---|---|
Molekularformel |
C11H9BrN2O2 |
Molekulargewicht |
281.10 g/mol |
IUPAC-Name |
2-(bromomethyl)-2,3-dihydro-[1,3]oxazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C11H9BrN2O2/c12-5-7-6-14-10(15)8-3-1-2-4-9(8)13-11(14)16-7/h1-4,7H,5-6H2 |
InChI-Schlüssel |
OJSMBMRIWVBVLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC2=NC3=CC=CC=C3C(=O)N21)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



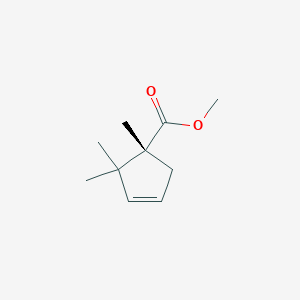

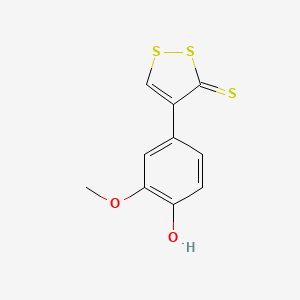
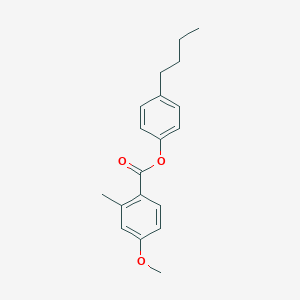
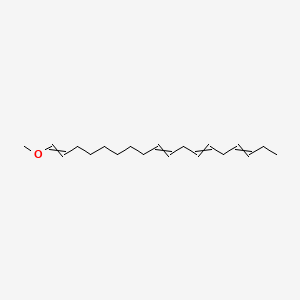
![[1,1'-Binaphthalene]-2,2'-diol, 3-(4-morpholinylmethyl)-](/img/structure/B14633673.png)
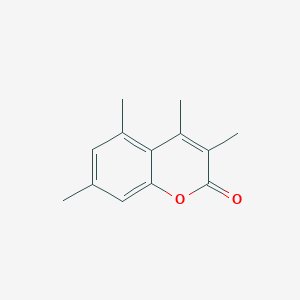
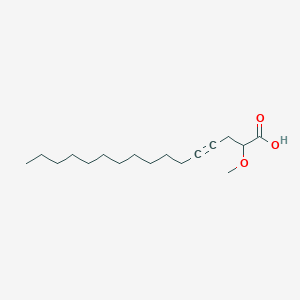
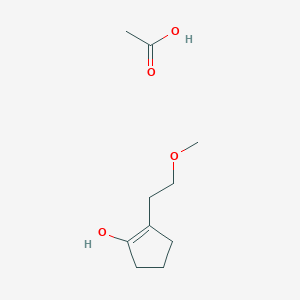
![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]sulfonyl]methyl]sulfonyl]-](/img/structure/B14633683.png)
